

An In-depth Technical Guide to Hydrocarbostyryl: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydrocarbostyryl

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Abstract

Hydrocarbostyryl, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic aromatic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its versatile structure has been extensively utilized in medicinal chemistry to develop a range of therapeutic agents targeting various biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of the **hydrocarbostyryl** core. Detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways are included to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

Hydrocarbostyryl is a bicyclic compound consisting of a benzene ring fused to a dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide) integrated into a six-membered heterocyclic ring.

Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one^[1]

Synonyms: 3,4-Dihydro-2(1H)-quinolinone, **Dihydrocarbostyryl**, 1,2,3,4-Tetrahydro-2-oxoquinoline^[2]

Chemical Identifiers:

- CAS Number: 553-03-7^{[1][2]}
- Molecular Formula: C₉H₉NO^{[1][2]}
- InChI: InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)^{[1][2]}
- InChIKey: TZOYXRMEFDYWDQ-UHFFFAOYSA-N^{[1][2]}
- SMILES: C1CC(=O)NC2=CC=CC=C21^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **hydrocarbostyryl** is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Reference
Molecular Weight	147.17 g/mol	^{[1][2]}
Appearance	White to cream to pale brown powder	^[3]
Melting Point	163-171 °C	^[3]
Boiling Point	Data not readily available	
Solubility	15.9 µg/mL at pH 7.4	^[1]
pKa	Data not readily available	

Synthesis of the Hydrocarbostyryl Core

The **hydrocarbostyryl** scaffold can be synthesized through various chemical strategies. The following sections detail the experimental protocols for some of the key methods.

Reduction of Quinolin-2(1H)-ones

A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the reduction of the corresponding quinolin-2(1H)-ones using a Samarium(II) iodide/water/methanol system.^{[4][5]}

Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with $\text{SmI}_2/\text{H}_2\text{O}/\text{MeOH}$ ^{[4][5]}

- Materials: Quinolin-2(1H)-one substrate, Samarium(II) iodide (SmI_2) solution in THF (0.1 M), Methanol (MeOH), Water (H_2O), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), Saturated aqueous sodium bicarbonate (NaHCO_3), Brine, Anhydrous sodium sulfate (Na_2SO_4), Ethyl acetate (EtOAc), Petroleum ether.
- Procedure:
 - To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol) and water (14.4 μL , 0.8 mmol).
 - Add SmI_2 solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.
 - Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution.
 - Extract the mixture with ethyl acetate (3 x 10 mL).
 - Wash the combined organic layers sequentially with saturated aqueous NaHCO_3 and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Photocyclization of N-Arylacrylamides

Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and metal-free route to dihydroquinolinones.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides[\[7\]](#)

- Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst, Acetonitrile (CH_3CN , anhydrous), Nitrogen gas, Saturated aqueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.
- Procedure:
 - In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv) and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).
 - Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.
 - Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.
 - After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium carbonate.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.

Intramolecular Arene C(sp²)-H Amidation

Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct pathway to dihydroquinolin-2-ones.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation[\[8\]](#)

- Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver hexafluoroantimonate (AgSbF₆), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.
- Procedure:
 - In a glove box, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF₆ (10 mol%, 3.4 mg) to a vial.
 - Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.
 - In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5 mL).
 - Transfer the substrate solution to the catalyst mixture.
 - Seal the reaction vial and stir at 50 °C for 12 hours.
 - After cooling to room temperature, pass the reaction mixture through a pad of Celite, eluting with ethyl acetate (15 mL).
 - Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the dihydroquinolin-2-one product.

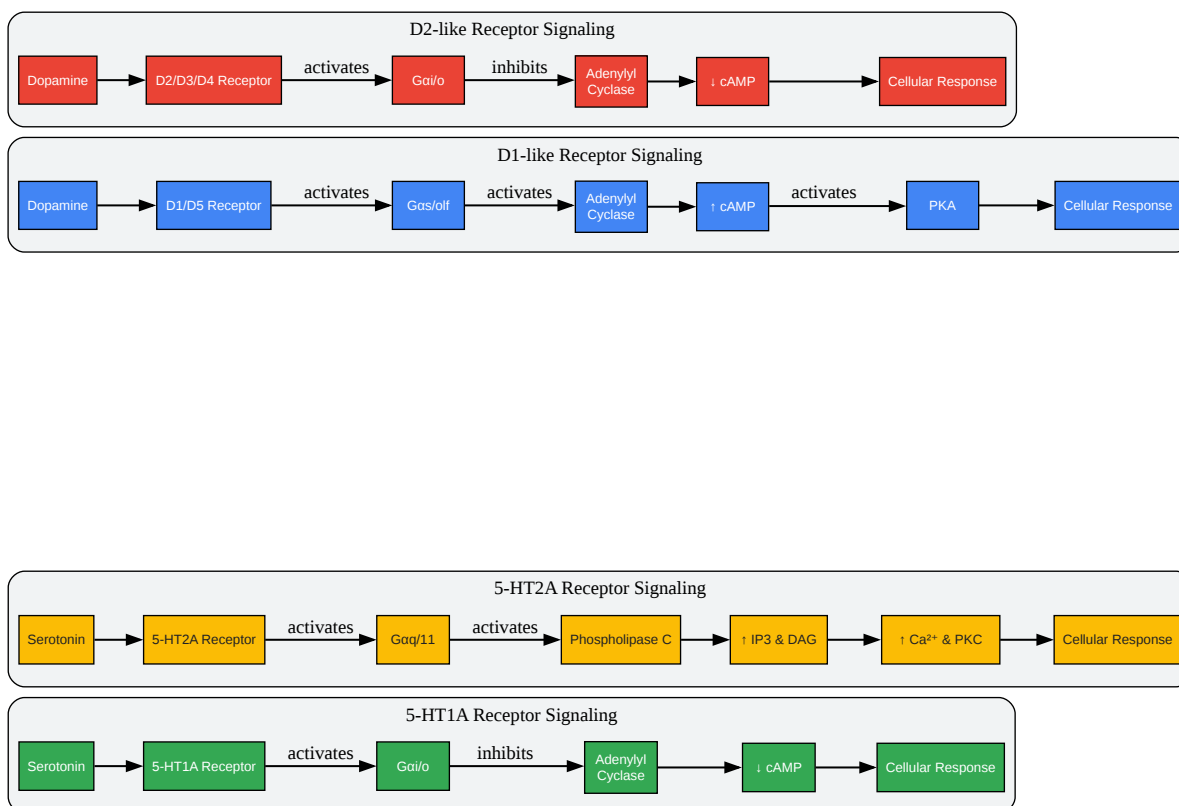
Biological Activities and Signaling Pathways

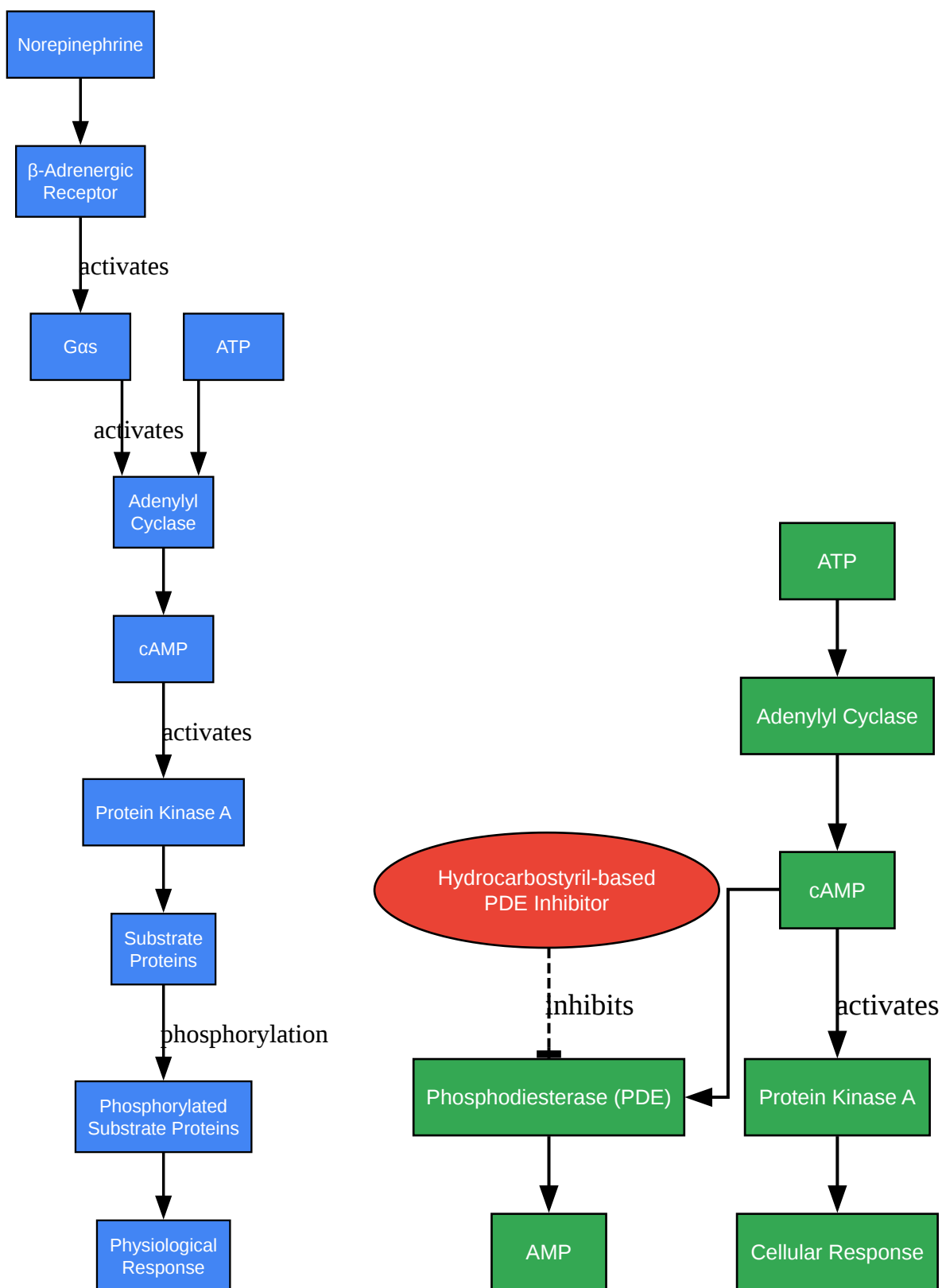
The **hydrocarbostyryl** nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, primarily targeting the central nervous system and cardiovascular system.

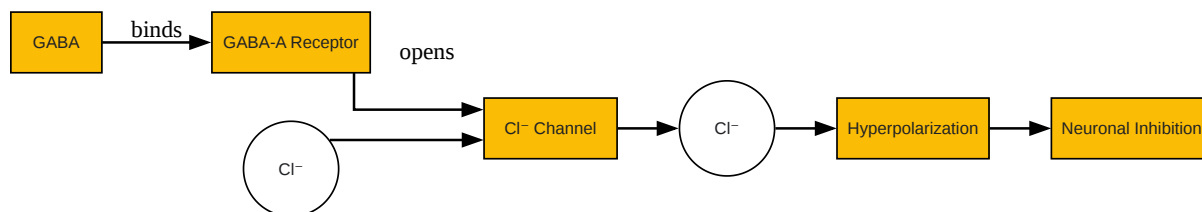
Dopamine and Serotonin Receptor Modulation

Many **hydrocarbostyryl**-based drugs, such as the atypical antipsychotic aripiprazole, act as modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at dopamine D₂ and serotonin 5-HT_{1a} receptors and antagonism at serotonin 5-HT_{2a} receptors. This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. D1-like receptors typically couple to G_s/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. D2-like receptors, on the other hand, couple to G_i/o to inhibit adenylyl cyclase and decrease cAMP levels.^{[10][11]}







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- To cite this document: BenchChem. [An In-depth Technical Guide to Hydrocarbostyryl: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031666#hydrocarbostyryl-chemical-structure-and-properties>]

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